4-Fluoro-2-methyl-5-nitrophenol
Overview
Description
4-Fluoro-2-methyl-5-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position
Scientific Research Applications
4-Fluoro-2-methyl-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The polar character of the nitro group in nitro compounds can influence their pharmacokinetic properties .
Result of Action
Nitro compounds are known to be reactive and can potentially cause various molecular and cellular changes .
Action Environment
The action of 4-Fluoro-2-methyl-5-nitrophenol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other factors can affect the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-5-nitrophenol typically involves the nitration of 4-fluoro-3-methylphenol. The reaction is carried out using nitric acid (HNO3) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-5-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 4-Fluoro-2-methyl-5-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-5-nitrophenol.
Comparison with Similar Compounds
- 4-Fluoro-3-methylphenol
- 4-Fluoro-2-nitrophenol
- 2-Fluoro-5-nitrophenol
Comparison: 4-Fluoro-2-methyl-5-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to 4-Fluoro-3-methylphenol, the presence of the nitro group significantly alters its reactivity and potential applications. Similarly, the methyl group in this compound differentiates it from 4-Fluoro-2-nitrophenol and 2-Fluoro-5-nitrophenol, affecting its steric and electronic properties.
Properties
IUPAC Name |
4-fluoro-2-methyl-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVJZUBABFJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445305 | |
Record name | 4-fluoro-2-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122455-84-9 | |
Record name | 4-Fluoro-2-methyl-5-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122455-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-2-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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